molecular formula C18H16ClN5 B2674099 3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 896831-82-6

3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2674099
M. Wt: 337.81
InChI Key: BITSVDBNHQNEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for your compound were not found, imidazole derivatives have been synthesized in various ways. For instance, one method involved the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .

Scientific Research Applications

Synthesis and Biological Evaluation : Pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their biological activities. These compounds exhibit significant in vitro antitumor activity, especially against MCF-7 cell lines, and also show promising antimicrobial and antioxidant activities. The synthesis involves various derivatives, highlighting the compound's utility in creating molecules with potential therapeutic applications (Farag & Fahim, 2019).

Antimicrobial and Antitrypanosomal Activity : Pyrazolo[1,5-a]pyrimidines are recognized for their beneficial properties as antimetabolites in purine biochemical reactions. This category of compounds has attracted pharmaceutical interest due to their antitrypanosomal activity, among other potential therapeutic uses. The synthesis process of these compounds involves reactions that incorporate the 1,2,3-triazole moiety, indicating their versatility in drug development (Abdelriheem, Zaki, & Abdelhamid, 2017).

Structural Characterization and Crystallography : The molecular structure of derivatives closely related to 3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine has been determined using X-ray diffractometry. Such studies provide insights into the compound's crystal packing, inter- and intramolecular interactions, and potential for forming stable crystal structures, which are crucial for understanding its reactivity and properties (Frizzo et al., 2009).

Functional Fluorophores : Pyrazolo[1,5-a]pyrimidines serve as intermediates for the preparation of functional fluorophores. Through strategic synthesis processes, these compounds can be utilized to develop novel functional fluorophores with potential applications in fluorescence, photophysical studies, and as probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

properties

IUPAC Name

3-(4-chlorophenyl)-7-(2-ethylimidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5/c1-3-16-20-8-9-23(16)17-10-12(2)22-18-15(11-21-24(17)18)13-4-6-14(19)7-5-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITSVDBNHQNEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

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